Alloxazine, 5-acetyl-10-ethyl-5,10-dihydro-1,3,7,8-tetramethyl- (7CI,8CI)
Alloxazine, 5-acetyl-10-ethyl-5,10-dihydro-1,3,7,8-tetramethyl- (7CI,8CI)
Brand Name:
Vulcanchem
CAS No.:
14453-93-1
VCID:
VC0086965
InChI:
InChI=1S/C18H22N4O3/c1-7-21-13-8-10(2)11(3)9-14(13)22(12(4)23)15-16(21)19(5)18(25)20(6)17(15)24/h8-9H,7H2,1-6H3
SMILES:
CCN1C2=C(C=C(C(=C2)C)C)N(C3=C1N(C(=O)N(C3=O)C)C)C(=O)C
Molecular Formula:
C18H22N4O3
Molecular Weight:
342.399
Alloxazine, 5-acetyl-10-ethyl-5,10-dihydro-1,3,7,8-tetramethyl- (7CI,8CI)
CAS No.: 14453-93-1
Cat. No.: VC0086965
Molecular Formula: C18H22N4O3
Molecular Weight: 342.399
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14453-93-1 |
|---|---|
| Molecular Formula | C18H22N4O3 |
| Molecular Weight | 342.399 |
| IUPAC Name | 5-acetyl-10-ethyl-1,3,7,8-tetramethylbenzo[g]pteridine-2,4-dione |
| Standard InChI | InChI=1S/C18H22N4O3/c1-7-21-13-8-10(2)11(3)9-14(13)22(12(4)23)15-16(21)19(5)18(25)20(6)17(15)24/h8-9H,7H2,1-6H3 |
| Standard InChI Key | JXSMVWRDNRIKQM-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C=C(C(=C2)C)C)N(C3=C1N(C(=O)N(C3=O)C)C)C(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator